
7-オクテン-1,2-エポキシド
概要
説明
1,2-Epoxy-7-octene is an organic compound with the molecular formula C8H14O. It is an epoxide, characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is used as an intermediate in organic synthesis and has various applications in the chemical industry.
科学的研究の応用
1,2-Epoxy-7-octene is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of plasticizers, perfumes, and epoxy resins.
作用機序
Target of Action
The primary target of 1,2-Epoxy-7-octene is the alkene group in organic compounds . The compound acts as an epoxidation agent, facilitating the oxidation of alkenes to form epoxides . This process is crucial in chemical synthesis as it enables the direct oxidation of two adjacent carbon atoms from an alkene .
Mode of Action
1,2-Epoxy-7-octene interacts with its targets through a process known as epoxidation . In this process, an oxygen atom is inserted into the carbon-carbon double bond of an alkene, resulting in the formation of an epoxide . This reaction is typically catalyzed by transition metal complexes and requires the presence of oxidizing agents .
Biochemical Pathways
The action of 1,2-Epoxy-7-octene affects the alkene epoxidation pathway . The resultant epoxide acts as a raw material or intermediate that can be transformed into many useful substances such as plasticizers, perfumes, and epoxy resins . The importance of epoxides has made the alkene epoxidation reaction one of the most widely studied reactions in organic chemistry .
Pharmacokinetics
Its density is 0.854 g/mL at 25 °C , which may influence its distribution in the body
Result of Action
The molecular and cellular effects of 1,2-Epoxy-7-octene’s action primarily involve the transformation of alkenes into epoxides . This transformation enables the direct oxidation of two adjacent carbon atoms from an alkene . The three-membered ring unit of the resulting epoxide can be opened to create new functionality .
Action Environment
The action, efficacy, and stability of 1,2-Epoxy-7-octene can be influenced by various environmental factors. For instance, the yield of 1,2-Epoxy-7-octene can reach a maximum of 66.22% at a feed molar ratio of 7.97:1, reaction temperature of 347 K, 0.417 mol% catalyst loading, and reaction time of 218 min . These conditions have been validated experimentally . Therefore, the reaction conditions play a significant role in the action of 1,2-Epoxy-7-octene.
準備方法
1,2-Epoxy-7-octene can be synthesized through the epoxidation of 1,7-octadiene. One of the greener and more efficient methods involves using a polymer-supported molybdenum (VI) complex as a catalyst and tert-butyl hydroperoxide (TBHP) as the oxidizing agent . The reaction is typically carried out in a jacketed stirred batch reactor, and the optimal conditions include a reaction temperature of 347 K, a feed molar ratio of 1,7-octadiene to TBHP of 7.97:1, and a catalyst loading of 0.417 mol% .
化学反応の分析
1,2-Epoxy-7-octene undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common reagents used in these reactions include hydroperoxides, peracids, and molecular oxygen for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions include diols, alcohols, and substituted epoxides.
類似化合物との比較
1,2-Epoxy-7-octene can be compared with other similar compounds such as:
- 1,2-Epoxyoctane
- 1,2-Epoxy-9-decene
- Cyclohexene oxide
- 1,2-Epoxy-5-hexene
What sets 1,2-Epoxy-7-octene apart is its specific structure, which allows for unique reactivity and applications in various fields .
特性
IUPAC Name |
2-hex-5-enyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-8-7-9-8/h2,8H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTHULMXFLCNAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30941376 | |
| Record name | 2-(Hex-5-en-1-yl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30941376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19600-63-6 | |
| Record name | 2-(5-Hexen-1-yl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19600-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxirane, 5-hexenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019600636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Hex-5-en-1-yl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30941376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-epoxyoctene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 1,2-Epoxy-7-octene in polymer chemistry?
A: 1,2-Epoxy-7-octene serves as a valuable monomer in various polymerization reactions. Its terminal epoxide group readily reacts with nucleophiles, while the internal double bond allows for further modifications or polymerization. [, , ] For example, it can be copolymerized with 1,2-butylene oxide to create poly(1,2-butylene oxide) with functionalizable side chains. These side chains can be further modified to incorporate groups like 2,4-diaminotriazine (DAT) and thymine, enabling the creation of supramolecular architectures through hydrogen bonding. [] 1,2-Epoxy-7-octene is also utilized in the synthesis of epoxy-based silicone prepolymers. [] These prepolymers, synthesized through hydrosilylation reactions with hydrogen-terminated polydimethylsiloxane, form the basis for UV-curable coatings with tunable properties. By varying the chain length of the open-chain epoxy monomer, researchers can control characteristics like glass transition temperature (Tg) and hydrophobicity, leading to coatings with enhanced performance in areas such as heat resistance and anti-graffiti properties. []
Q2: How does the reactivity of 1,2-Epoxy-7-octene differ in hydrogenation reactions depending on the catalyst used?
A: The presence of both an epoxide ring and an internal double bond in 1,2-Epoxy-7-octene makes its reactivity in hydrogenation reactions highly catalyst-dependent. [] Nickel catalysts primarily target the epoxide ring, leading to the formation of unsaturated alcohols. Conversely, palladium and copper catalysts demonstrate selectivity towards the double bond, yielding the corresponding saturated epoxide. [] This difference in selectivity highlights the importance of catalyst choice in controlling the reaction pathway and obtaining desired products.
Q3: Can 1,2-Epoxy-7-octene be used to create functional polymers for drug delivery?
A: Yes, research indicates potential applications of 1,2-Epoxy-7-octene-derived polymers in drug delivery. One example involves reacting poly(oxyethylene phosphonate)s with 1,2-Epoxy-7-octene in the presence of benzoyl peroxide. [] This reaction results in the selective addition of the P-H group across the double bond of 1,2-Epoxy-7-octene, yielding polymers bearing pendant oxirane (epoxide) groups. These epoxide-functionalized polymers can serve as carriers for drugs, potentially enabling targeted delivery or controlled release. []
Q4: Are there any studies investigating the kinetic aspects of 1,2-Epoxy-7-octene epoxidation?
A: Yes, the epoxidation of 1,7-octadiene, a precursor to 1,2-Epoxy-7-octene, has been studied under phase-transfer catalysis conditions. [] The use of a phosphotungstic acid-based cocatalyst significantly enhances the epoxidation process, leading to improved conversion and yield of both 1,2-Epoxy-7-octene and 1,2,7,8-diepoxyoctane. [] Kinetic studies revealed that the organic-phase reactions, particularly the two series reactions leading to the mono- and di-epoxides, dictate the overall reaction rate. [] This information is valuable for optimizing reaction conditions and designing efficient large-scale processes.
Q5: How can 1,2-Epoxy-7-octene be used to synthesize more complex cyclic structures?
A: 1,2-Epoxy-7-octene can be used as a building block for synthesizing spiro-orthoesters (SOEs), a class of expanding monomers. [] This reaction employs a cationic indium catalyst that facilitates the coupling of 1,2-Epoxy-7-octene with lactones. [] For example, reacting 1,2-Epoxy-7-octene with ϵ-caprolactone produces 2-(hex-5-en-1-yl)-1,4,6-trioxaspiro[4.6]undecane (SOE1) in high yield. [] The reaction demonstrates good substrate scope, accommodating various lactones and functionalized epoxides. [] These findings open avenues for designing and synthesizing novel polymeric materials with unique properties derived from the spiro-orthoester framework.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
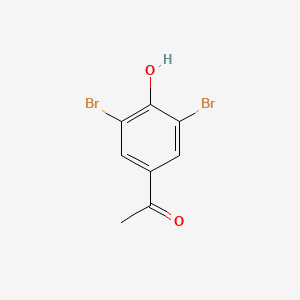

![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetrakis(2-methylpropyl)-](/img/structure/B1583980.png)
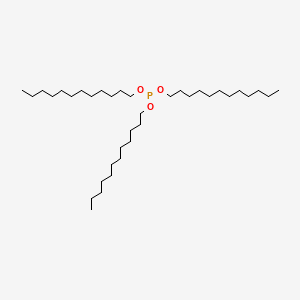

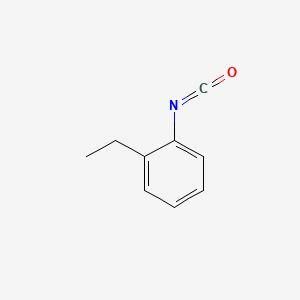
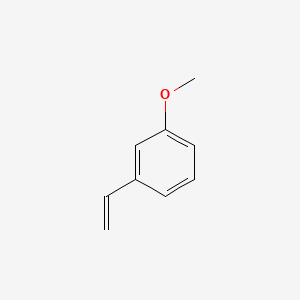
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B1583989.png)
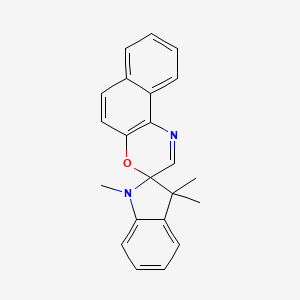
![Methyl 2-[2-thiazolin-2-ylthio]acetate](/img/structure/B1583992.png)

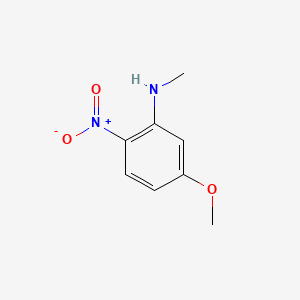

![Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate](/img/structure/B1583999.png)
